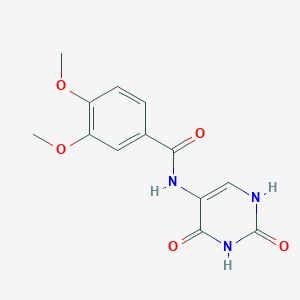

![molecular formula C15H20N4O3 B5567709 N-乙基-N-[(5-乙基-1,3,4-恶二唑-2-基)甲基]-5,6-二甲基-2-氧代-1,2-二氢-3-吡啶甲酰胺](/img/structure/B5567709.png)

N-乙基-N-[(5-乙基-1,3,4-恶二唑-2-基)甲基]-5,6-二甲基-2-氧代-1,2-二氢-3-吡啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of hydrazides with methyl ketones . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles can undergo a variety of chemical reactions. For example, 2-Aryl- and 2-alkenyl-1,3,4-oxadiazoles can be efficiently synthesized in high yields by treatment of 1,3,4-oxadiazoles with aryl or alkenyl halides, respectively, in the presence of copper (II) oxide nanoparticles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For oxadiazoles, these properties can vary widely depending on the substituents on the oxadiazole ring .科学研究应用

合成和抗菌活性宋等人(2017)的一项研究调查了1,3,4-恶二唑硫醚衍生物的合成和抗菌活性,这些衍生物与本化合物具有相同的结构基序。这些衍生物显示出有希望的抗菌活性,特别是对水稻致病菌稻瘟病黄单胞菌。具有最佳抑制效果的化合物表现出比商品剂更好的活性,表明此类结构在开发新型抗菌剂方面的潜力 Song et al., 2017.

新型杂环化合物的合成库马尔和马什尔克(2007)专注于合成含有2-H-吡喃并吡啶-2-酮部分的新型1,2,4-恶二唑杂环化合物。这些化合物有望表现出高血压活性,突出了恶二唑环在促进多种生物活性方面的多功能性。合成方法和预期的生物效应强调了此类化合物在药物化学中的重要性 Kumar & Mashelker, 2007.

抗癌和抗炎应用拉赫穆尼等人(2016)合成了新型吡唑并嘧啶衍生物,探索了它们的抗癌和抗5-脂氧合酶活性。这些化合物,包括与本化合物相关的结构,对癌细胞系显示出显着的细胞毒性作用,并具有作为抗炎剂的潜力。这项研究提供了对这些化合物在癌症和炎症中的治疗应用的见解 Rahmouni et al., 2016.

抗肿瘤剂纳萨尔等人(2015)开发了一种有效的方法来获得各种吡唑并[3,4-d]嘧啶衍生物,这些衍生物在小鼠肿瘤模型癌细胞系中显示出显着的效果。该研究突出了这些化合物作为抗肿瘤剂的潜力,这些化合物与感兴趣的结构相关,为癌症治疗的进一步探索提供了基础 Nassar et al., 2015.

作用机制

While the specific mechanism of action for “N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is not available, oxadiazoles have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor , and cathepsin K inhibitor activities.

安全和危害

The safety and hazards associated with a specific compound depend on its structure and properties. For example, one oxadiazole compound, N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine, has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

未来方向

Oxadiazoles have shown potential in a wide range of applications, and future research may focus on exploring these possibilities further. For example, they have been identified as potential high-energy molecules, and their derivatives have shown favorable oxygen balance and positive heat of formations . Additionally, they have been used in drug discovery due to their high therapeutic values .

属性

IUPAC Name |

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-5-12-17-18-13(22-12)8-19(6-2)15(21)11-7-9(3)10(4)16-14(11)20/h7H,5-6,8H2,1-4H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKUMIGRFJIBEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CN(CC)C(=O)C2=CC(=C(NC2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

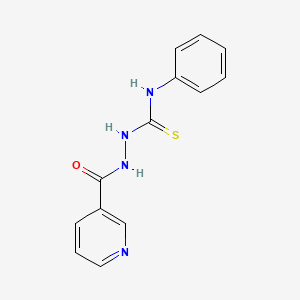

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)

![2-butyl-8-(5-methoxy-2-furoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567647.png)

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5567658.png)

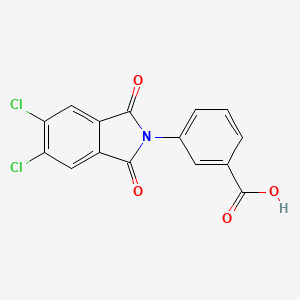

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5567671.png)

![3-isopropyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5567694.png)

![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)

![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)

![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)

![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)

![ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567720.png)